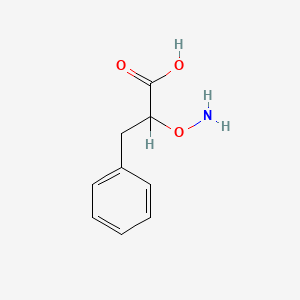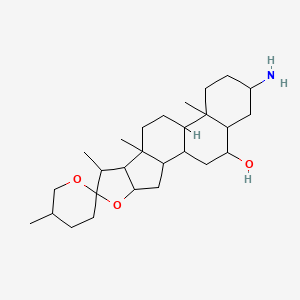
Iodoacétate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium iodoacetate, also known as iodoacetic acid sodium salt, is an organic compound with the chemical formula ICH₂COONa. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom. This compound is known for its use in biochemical research, particularly in the modification of cysteine residues in proteins and the inhibition of glycolytic enzymes.
Applications De Recherche Scientifique
Sodium iodoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the modification of cysteine residues in proteins, which is crucial in protein sequencing and structural studies.
Biology: Sodium iodoacetate is employed to inhibit glycolysis by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), making it useful in metabolic studies.
Medicine: It is used to induce osteoarthritis-like lesions in animal models for the study of chondroprotective agents and diagnostic imaging techniques.
Industry: Sodium iodoacetate is utilized in the preparation of RNase-free DNase by alkylation, which is important for nucleic acid research
Mécanisme D'action
- Specifically, it alkylates the catalytic cysteine residue, rendering the enzyme inactive. This modification prevents the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
- Interestingly, sodium iodoacetate reacts more slowly than its amide derivative, iodoacetamide. The increased activity of iodoacetamide is due to a favorable interaction between the imidazolium ion of the catalytic histidine and the negatively charged carboxyl group of iodoacetate .
- In this model, sodium iodoacetate disrupts chondrocyte function, leading to cartilage damage and functional impairment. Researchers use it to test chondroprotective agents and diagnostic imaging techniques .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Sodium iodoacetate plays a significant role in biochemical reactions by acting as an alkylating agent. It interacts with cysteine residues in proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds . This interaction is crucial in protein sequencing and the study of enzyme mechanisms. Sodium iodoacetate is an irreversible inhibitor of all cysteine peptidases, with the inhibition occurring through the alkylation of the catalytic cysteine residue .
Cellular Effects
Sodium iodoacetate has profound effects on various types of cells and cellular processes. It is known to inhibit glycolysis by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, sodium iodoacetate exhibits higher toxicity compared to non-cancerous cells, indicating its potential use as an anticancer agent .
Molecular Mechanism
At the molecular level, sodium iodoacetate exerts its effects by binding to the active sites of enzymes and inhibiting their catalytic functions. The compound alkylates the catalytic cysteine residue in cysteine peptidases, leading to irreversible inhibition . This mechanism is essential for understanding the compound’s role in enzyme inhibition and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium iodoacetate change over time. The compound is stable at room temperature and can inhibit glycolysis in blood samples for up to 24 hours . Long-term studies have shown that sodium iodoacetate can induce osteoarthritis-like lesions and functional impairment in animal models, mimicking the symptoms and histopathology of human osteoarthritis .
Dosage Effects in Animal Models
The effects of sodium iodoacetate vary with different dosages in animal models. Low doses of the compound increase pain sensitivity and inflammatory cytokine levels, while higher doses cause significant cartilage degradation and inflammation . These dose-dependent effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Metabolic Pathways
Sodium iodoacetate is involved in the glycolytic pathway, where it inhibits the enzyme GAPDH . This inhibition leads to a decrease in glycolytic flux and ATP production, affecting cellular energy metabolism. The compound’s role in glycolysis makes it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, sodium iodoacetate is transported and distributed through various mechanisms. It binds to enzyme active sites, obstructing their catalytic functions and affecting cellular processes such as DNA and RNA synthesis . The compound’s solubility in water and alcohol facilitates its distribution in biological systems.
Subcellular Localization
Sodium iodoacetate is localized in specific subcellular compartments, where it exerts its inhibitory effects. The compound targets cysteine residues in proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds . This localization is essential for understanding the compound’s role in enzyme inhibition and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium iodoacetate can be synthesized by reacting iodoacetic acid with sodium hydroxide. The reaction typically involves dissolving iodoacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to neutralize the acid, forming sodium iodoacetate.
Industrial Production Methods: In an industrial setting, the production of sodium iodoacetate involves the careful control of reaction conditions to ensure high purity and yield. The process includes:
- Dissolving iodoacetic acid in water.
- Adding sodium hydroxide solution gradually while maintaining the temperature around 55°C.
- Stirring the mixture for about an hour to ensure complete reaction.
- Precipitating the product by cooling the solution and filtering out the solid sodium iodoacetate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium iodoacetate primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in alkylation reactions, particularly with thiol groups in proteins.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodoacetate reacts with nucleophiles such as thiols, amines, and hydroxides under mild conditions.
Alkylation Reactions: It is commonly used to alkylate cysteine residues in proteins, preventing the formation of disulfide bonds.
Major Products:
Comparaison Avec Des Composés Similaires
Iodoacetamide: Similar to sodium iodoacetate, iodoacetamide is used to modify cysteine residues in proteins. it reacts more slowly compared to sodium iodoacetate.
Chloroacetic Acid: Another halogenated derivative of acetic acid, chloroacetic acid is less reactive than iodoacetic acid but can still be used for similar alkylation reactions.
Bromoacetic Acid: This compound is also used for alkylation but is less commonly employed due to its intermediate reactivity between chloroacetic acid and iodoacetic acid.
Uniqueness of Sodium Iodoacetate: Sodium iodoacetate is unique due to its high reactivity and specificity for thiol groups in proteins. This makes it particularly useful in biochemical research for the study of enzyme mechanisms and protein structure .
Propriétés
Numéro CAS |
305-53-3 |
|---|---|
Formule moléculaire |
C2H3INaO2 |
Poids moléculaire |
208.94 g/mol |
Nom IUPAC |
sodium;2-iodoacetate |
InChI |
InChI=1S/C2H3IO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
Clé InChI |
ULJWHGFVIZDQNL-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])I.[Na+] |
SMILES canonique |
C(C(=O)O)I.[Na] |
Key on ui other cas no. |
305-53-3 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Synonymes |
Acid, Iodoacetic Acid, Monoiodoacetic Iodoacetate, Sodium Iodoacetic Acid Monoiodoacetic Acid Sodium Iodoacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1210563.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)






![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)
